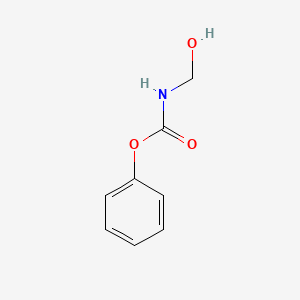

Phenyl (hydroxymethyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

35657-72-8 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

phenyl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C8H9NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |

InChI Key |

HMXBVIACUMVBKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCO |

Origin of Product |

United States |

Advanced Synthetic Strategies for O Phenyl N Hydroxymethyl Carbamate and Analogous Structures

Direct Functionalization Approaches at the Carbamate (B1207046) Nitrogen

Direct modification of a pre-existing carbamate scaffold represents a straightforward approach to introduce the hydroxymethyl group. These methods are often characterized by their atom economy and procedural simplicity.

Introduction of the Hydroxymethyl Group onto N-H Carbamates

The most direct route to N-(hydroxymethyl)carbamates involves the reaction of an N-H carbamate with formaldehyde (B43269). This reaction is a classic example of N-hydroxymethylation. The process typically involves treating the parent carbamate, such as O-phenyl carbamate, with an aqueous solution of formaldehyde, often under basic or neutral conditions. The lone pair of electrons on the carbamate nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

This method's efficacy can be influenced by factors such as reaction temperature, pH, and the nature of the solvent. While seemingly simple, challenges can arise, including the formation of byproducts like bis-carbamate methylene (B1212753) ethers or polymerization of formaldehyde. Careful control of reaction conditions is therefore crucial to achieving high yields of the desired N-hydroxymethylated product.

One-Pot Syntheses of N-(Hydroxymethyl)carbamates

To enhance efficiency and reduce waste, one-pot syntheses that combine multiple reaction steps without the isolation of intermediates have been developed. These multicomponent reactions (MCRs) are highly valued in green chemistry. nih.gov For N-(hydroxymethyl)carbamates, a one-pot approach could involve the simultaneous or sequential reaction of an amine, a source of the carbonyl group (like carbon dioxide or a chloroformate), and formaldehyde. nih.gov

Construction of the Carbamate Linkage from Phenolic and N-Hydroxymethyl Precursors

An alternative synthetic paradigm involves forming the carbamate linkage itself from separate phenolic and N-hydroxymethylated components. This approach offers flexibility in the choice of starting materials and allows for the independent synthesis and purification of precursors.

Phosgene-Free Strategies for O-Phenyl Carbamate Formation

Historically, the synthesis of carbamates often involved the use of highly toxic phosgene (B1210022) or its derivatives. google.comnih.gov Due to the significant hazards associated with phosgene, there has been a strong impetus to develop safer, phosgene-free alternatives. google.comgoogle.com One common phosgene-free route to O-phenyl carbamates is the reaction of a phenol (B47542) with an isocyanate. nih.gov However, the synthesis of the isocyanate itself can sometimes involve phosgene.

Truly phosgene-free methods for O-phenyl carbamate synthesis include the reaction of an amine with a dialkyl or diaryl carbonate. researchgate.net Another approach is the oxidative carbonylation of amines and phenols, although this may require specialized catalysts and conditions. researchgate.net The development of these greener routes is crucial for the sustainable production of carbamates. nih.gov

A versatile one-pot procedure for synthesizing O-aryl carbamates involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with phenols. organic-chemistry.org This method avoids the direct handling of sensitive reactants and has been shown to be efficient for a wide range of substrates. organic-chemistry.org

Utilizing Activated Carbonate Reagents for O-Phenyl Carbamate Synthesis

Activated carbonate reagents, such as diphenyl carbonate (DPC), serve as effective and safer alternatives to phosgene for the synthesis of O-phenyl carbamates. researchgate.netrsc.org DPC can react with amines to form carbamates, with phenol being the byproduct. researchgate.net This reaction is often catalyzed by bases. The transesterification of dimethyl carbonate with phenol is another route to produce DPC, which can then be used in subsequent reactions. wikipedia.org

The reaction conditions for using DPC, such as temperature and catalyst choice, can be optimized to achieve high yields. For instance, the reaction of carboxylic acids with DPC in the presence of tertiary amine bases has been shown to produce phenyl esters in good yields at elevated temperatures. rsc.org A similar principle can be applied to the synthesis of carbamates from amines.

| Reagent | Reaction Type | Typical Conditions | Reference |

| Diphenyl Carbonate | Transesterification with amines | Base catalysis | researchgate.net |

| Diphenyl Carbonate | Reaction with carboxylic acids | Tertiary amine base, >100 °C | rsc.org |

| Dimethyl Carbonate | Transesterification with phenol | High temperature | wikipedia.org |

Synthesis from Urea (B33335), Phenol, and Lewis Acid Systems

A particularly attractive and economical approach involves the use of urea as the carbonyl source for carbamate synthesis. The reaction of urea with phenol in the presence of a Lewis acid catalyst can yield phenyl carbamate. union.edu The proposed mechanism suggests that the Lewis acid activates the urea, making it more susceptible to nucleophilic attack by phenol. union.edu

Various Lewis acids, including zinc chloride and boron trifluoride, have been investigated for this transformation. union.edu The choice of solvent and reaction temperature are critical parameters that influence the reaction outcome and yield. While promising, this method can sometimes lead to the formation of byproducts, and optimization is often required to achieve satisfactory results. union.edu Research has also explored the synthesis of N-substituted carbamates from amines, urea, and alcohols using solid acid catalysts. rsc.org

| Reactants | Catalyst | Key Features | Reference |

| Urea, Phenol | Lewis Acid (e.g., ZnCl2, BF3) | Economical starting materials | union.edu |

| Amines, Urea, Alcohols | TiO2–Cr2O3/SiO2 | High yields of N-substituted carbamates | rsc.org |

Mechanistic Organic Chemistry and Reactivity Profiles of O Phenyl N Hydroxymethyl Carbamate

Decomposition and Cleavage Mechanisms of O-Phenyl N-(Hydroxymethyl)carbamates

The stability and decomposition pathways of O-Phenyl N-(hydroxymethyl)carbamates are dictated by the inherent reactivity of the carbamate (B1207046) linkage and the attached functional groups. The interaction between the phenyl ester and the N-hydroxymethyl group gives rise to specific cleavage mechanisms under various conditions.

The hydrolysis of the carbamate linkage in O-Phenyl N-(hydroxymethyl)carbamates can be initiated by either acidic or basic conditions, proceeding through distinct mechanistic pathways.

Base-Catalyzed Hydrolysis: The hydrolysis of phenylcarbamates in basic media is significantly more facile and can proceed through different mechanisms depending on the substitution on the nitrogen atom. nih.gov For N-substituted phenylcarbamates, two primary mechanisms are often considered: the E1cB (Elimination Unimolecular conjugate Base) mechanism and the BAc2 (Base-catalyzed Acyl-oxygen cleavage) mechanism.

E1cB Mechanism: This mechanism is particularly relevant for carbamates with a proton on the nitrogen atom. rsc.org It involves the rapid, reversible deprotonation of the carbamate nitrogen by a base (like hydroxide (B78521) ion) to form an anionic conjugate base. rsc.org This is followed by the rate-determining elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate. rsc.org The isocyanate is then rapidly attacked by water to form a carbamic acid, which decarboxylates to yield the final amine product. For O-Phenyl N-(hydroxymethyl)carbamate, this would result in hydroxymethylamine, which is unstable and decomposes to formaldehyde (B43269) and ammonia. Studies on substituted phenyl N-phenylcarbamates have shown a high Hammett sensitivity (ρ = 2.86) for the alkaline hydrolysis, supporting a mechanism where there is significant negative charge development on the leaving group in the transition state, consistent with an E1cB pathway. rsc.org

BAc2 Mechanism: For N,N-disubstituted carbamates that lack a proton on the nitrogen, the E1cB pathway is not possible. In these cases, hydrolysis proceeds via a BAc2 mechanism, which involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. nih.govresearchgate.net This forms a tetrahedral intermediate, which then collapses to release the phenoxide anion and the corresponding carbamic acid derivative. While O-Phenyl N-(hydroxymethyl)carbamate does possess an N-H proton, under certain conditions or with specific substitutions, the BAc2 pathway can still be a competing mechanism.

| Condition | Proposed Mechanism | Key Steps | Intermediate |

| Acidic | Acyl-Oxygen Cleavage | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of phenol (B47542). | Protonated carbamate |

| Basic | E1cB | 1. Deprotonation of nitrogen. 2. Elimination of phenoxide. 3. Nucleophilic attack by water on isocyanate. | Isocyanate |

| Basic | BAc2 | 1. Nucleophilic attack by hydroxide on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of phenoxide. | Tetrahedral intermediate |

β-Elimination is a common reaction in organic chemistry where two substituents on adjacent atoms are removed, leading to the formation of a double bond. libretexts.org In the context of O-Phenyl N-(hydroxymethyl)carbamate, the hydroxymethyl group itself can potentially be involved in such a pathway, although it is not the most commonly cited decomposition route for this specific structure.

A theoretical β-elimination pathway could involve the removal of the hydroxyl group from the methylene (B1212753) carbon and a proton from the nitrogen atom, facilitated by a base. This would lead to the formation of an N-formyl-O-phenylcarbamate intermediate, which is essentially an imine-like structure. This process is less likely than carbamate hydrolysis because the hydroxyl group is a poor leaving group unless it is first protonated or derivatized.

More commonly in carbamate chemistry, β-elimination refers to reactions involving the alkyl group of the ester or the amine portion. libretexts.org For instance, certain carbamate pesticides are known to degrade via base-catalyzed elimination pathways. nih.gov While not a direct β-elimination involving the hydroxymethyl group as the primary leaving group, the principles of elimination reactions highlight the potential for complex intramolecular rearrangements and decompositions under specific conditions, particularly in the presence of strong bases. libretexts.org

Carbamates are generally regarded as chemically stable functional groups, which contributes to their use in various applications, including as protecting groups in organic synthesis. nih.gov The phenylcarbamate structure, in particular, is noted for its stability. nih.gov

However, under thermal stress, carbamates can undergo decomposition or rearrangement. The most common thermal decomposition pathway for many carbamates is the reversible cleavage into an isocyanate and an alcohol. For O-Phenyl N-(hydroxymethyl)carbamate, this would theoretically yield phenyl isocyanate and the unstable hydroxymethylamine.

Rearrangement processes have also been reported for related structures. For example, specific rearrangements of N-substituted carbamates can be used as a synthetic route to produce β- and γ-amino acids. researchgate.net These reactions often involve intramolecular migrations and the formation of cyclic intermediates. While specific thermal rearrangement data for O-Phenyl N-(hydroxymethyl)carbamate is not widely documented, the potential for such processes exists, driven by the formation of more stable products or intramolecular interactions between the hydroxymethyl group and the carbamate moiety.

Transformations of the N-Hydroxymethyl Moiety

The N-hydroxymethyl group is a reactive handle that can undergo a variety of chemical transformations, including oxidation, reduction, and derivatization.

The N-hydroxymethyl group contains a primary alcohol, which is susceptible to both oxidation and reduction.

Oxidation: The primary alcohol of the N-hydroxymethyl moiety can be oxidized to an aldehyde and subsequently to a carboxylic acid using appropriate oxidizing agents. youtube.com

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the primary alcohol to an N-formyl carbamate. youtube.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would typically oxidize the primary alcohol all the way to a carboxylic acid, yielding an N-carboxy carbamate. youtube.com This product would be unstable and likely decarboxylate. Research on the oxidation of cyclic ene-carbamates with reagents like Oxone has shown that oxidative cleavage of the molecule can occur, leading to the formation of N-formyl-ω-amino acids. arkat-usa.org Anodic oxidation is another method that has been explored for carbamates. acs.org

Reduction: The reduction of the N-hydroxymethyl group itself is less common as it is already at a low oxidation state. However, the carbamate group as a whole can be subject to reduction. Studies on oxime carbamates have demonstrated that they can undergo a net two-electron reduction in the presence of reducing agents like Fe(II) or Cu(I). nih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbamate ester group to a methylamine (B109427) derivative. youtube.com

| Transformation | Reagent Type | Example Reagent | Product |

| Oxidation | Mild Oxidant | Pyridinium Chlorochromate (PCC) | N-Formyl-O-phenylcarbamate |

| Oxidation | Strong Oxidant | Potassium Permanganate (KMnO₄) | N-Carboxy-O-phenylcarbamate (unstable) |

| Reduction | Strong Reductant | Lithium Aluminum Hydride (LiAlH₄) | N-Methyl-O-phenylcarbamate |

The hydroxyl group of the N-hydroxymethyl moiety can be readily derivatized into other functional groups, such as ethers and esters, through standard alcohol reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) under appropriate conditions to form esters. For example, reacting O-Phenyl N-(hydroxymethyl)carbamate with acetic anhydride (B1165640) would yield O-Phenyl N-(acetoxymethyl)carbamate. This process is analogous to the esterification procedures used in the derivatization of amino acids. nih.gov

Etherification: The formation of ethers from the N-hydroxymethyl group can be achieved, for instance, through a Williamson-type ether synthesis. This would involve deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in an N-(alkoxymethyl)carbamate. The choice of base and solvent is critical to avoid competing reactions, such as the hydrolysis of the parent carbamate.

These derivatization reactions are valuable for modifying the properties of the molecule, for instance, to create prodrugs or to introduce reporter groups for analytical purposes. nih.govresearchgate.net

Intramolecular Cyclization Reactions and Heterocycle Formation

The transformation of N-aryl carbamates into valuable heterocyclic structures, particularly oxazolidinones, represents a significant area of research in synthetic organic chemistry. These reactions, often involving intramolecular cyclization, provide efficient pathways to compounds with notable biological activity.

A prominent method for the synthesis of 2-oxazolidinones involves the reaction of N-aryl carbamates with epoxides. nih.govarkat-usa.org This process typically proceeds via a base-catalyzed or metal-catalyzed mechanism where the carbamate nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This initial ring-opening step is followed by an intramolecular cyclization to form the stable five-membered oxazolidinone ring.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of this transformation. For instance, binary Mg/Fe oxides have been demonstrated as effective heterogeneous catalysts for the synthesis of 2-oxazolidinones from various alkyl carbamates and epoxides. nih.gov These solid catalysts offer the advantage of easy separation and recyclability. nih.gov Homogeneous base catalysts such as tertiary amines and potassium hydroxide have also been employed. nih.gov

In a notable example, the synthesis of N-aryl-oxazolidinones has been achieved under mild conditions using lithium hydroxide (LiOH) as a base and dimethylformamide (DMF) as the solvent. arkat-usa.orgorganic-chemistry.org This method has been successfully applied to the reaction of variously substituted N-aryl-carbamates with enantiopure epichlorohydrin (B41342), yielding chiral oxazolidinones. arkat-usa.orgorganic-chemistry.org The reaction conditions were optimized by screening different bases and solvents, with LiOH in DMF at room temperature providing the best yields. arkat-usa.orgorganic-chemistry.org

The reaction between an N-aryl carbamate and an epoxide like epichlorohydrin generally involves the nucleophilic attack of the carbamate nitrogen on the terminal carbon of the epoxide. This is followed by an intramolecular cyclization where the oxygen of the resulting secondary alcohol displaces the chlorine atom, leading to the formation of the oxazolidinone ring.

| Reactants | Catalyst/Base | Solvent | Product | Yield | Ref |

| N-Aryl Carbamates, Epoxides | Binary Mg/Fe Oxides | - | 2-Oxazolidinones | Good to Excellent | nih.gov |

| Ethyl 4-bromo-3-fluorophenylcarbamate, (R)-Epichlorohydrin | LiOH | DMF | (R)-N-(4-bromo-3-fluorophenyl)-5-(chloromethyl)oxazolidin-2-one | Good | arkat-usa.orgorganic-chemistry.org |

| N-Aryl Carbamates, (R)- or (S)-Epichlorohydrin | LiOH | DMF | Chiral N-Aryl-Oxazolidinones | - | arkat-usa.orgorganic-chemistry.org |

This table provides a summary of representative examples for the synthesis of oxazolidinones from N-aryl carbamates and epoxides, highlighting the diversity of catalysts and substrates.

Chemoselective Reactivity and Selectivity Control in Complex Systems

The concept of chemoselectivity is of paramount importance in the synthesis of complex molecules bearing multiple functional groups. In the context of a molecule like O-phenyl N-(hydroxymethyl)carbamate, which possesses both a carbamate and a primary alcohol functionality, controlling which group reacts in a given transformation is a key challenge. The inherent reactivity of these groups can be modulated by the choice of reagents and reaction conditions.

The carbamate group, particularly the N-H proton, can be deprotonated under basic conditions, rendering the nitrogen nucleophilic. This nucleophilicity is central to reactions such as the aforementioned oxazolidinone synthesis. Conversely, the hydroxyl group of the hydroxymethyl moiety is also nucleophilic and can participate in various reactions, including etherification and esterification.

Controlling the chemoselectivity between the carbamate and the hydroxyl group often relies on the specific reagents used. For instance, in the presence of a strong base and an electrophile like an epoxide, the carbamate nitrogen is generally the more reactive nucleophile for the initial ring-opening step. However, under conditions favoring O-acylation or O-alkylation, the hydroxyl group would be expected to react preferentially.

The phenyl group of the carbamate also influences reactivity. Phenyl carbamates (Phoc) are known to exhibit chemoselective reactivity. For example, phenyl carbamates derived from primary amines can react to form ureas, while those from secondary amines can be more stable. This differential reactivity can be exploited in complex syntheses.

The selective protection of amino groups is a common strategy to control chemoselectivity. Carbamates are widely used as protecting groups in organic synthesis due to their stability and the availability of various methods for their introduction and removal. The choice of the specific carbamate protecting group can fine-tune the reactivity of the nitrogen atom.

| Functional Group | Potential Reaction | Reagent/Condition for Selectivity | Product Type |

| Carbamate (N-H) | Nucleophilic attack on epoxides | Base (e.g., LiOH) | Oxazolidinone |

| Hydroxymethyl (-OH) | Acylation | Acylating agent (e.g., Acetic Anhydride) | Ester |

| Hydroxymethyl (-OH) | Alkylation | Alkylating agent with a suitable base | Ether |

| Phenyl Carbamate | Urea (B33335) formation | Amine, TBAF (catalytic) | Symmetrical Urea |

This table illustrates the potential chemoselective reactions of a molecule containing both carbamate and hydroxymethyl functionalities and the general conditions to achieve selectivity.

Ultimately, achieving selectivity in a complex system containing a molecule like O-phenyl N-(hydroxymethyl)carbamate requires a careful consideration of the relative pKa values of the N-H and O-H protons, the nature of the electrophile, and the specific catalyst or reagents employed.

Computational and Theoretical Investigations of O Phenyl N Hydroxymethyl Carbamate

Electronic Structure and Bonding Analysis

The electronic nature of the carbamate (B1207046) group is central to its stability and reactivity, governed by a delicate interplay of resonance and inductive effects.

Amide Resonance and its Influence on Carbamate Stability and Reactivity

The stability derived from this resonance is significant, though computational and experimental studies show that the rotational barrier of the C-N bond in carbamates is approximately 3-4 kcal/mol lower than in structurally analogous amides. nih.govresearchgate.net This difference is attributed to electronic and steric perturbations from the additional ester oxygen atom, which slightly reduces the extent of C-N π-character compared to amides. nih.govresearchgate.net This makes the carbamate carbonyl carbon more electrophilic than in amides. researchgate.net The presence of the phenoxy group (O-Phenyl) and the N-hydroxymethyl group in the target molecule will further modulate this electronic structure through their respective inductive and steric effects.

Conformational Preferences and Rotational Barriers of the Carbamate Moiety

The partial double bond character of the carbamate C-N bond leads to hindered rotation, resulting in the possible existence of syn and anti rotamers (also referred to as Z and E isomers, respectively). nih.govnd.edu For most secondary carbamates, the anti conformation is generally preferred. nd.edu However, the energy barrier for this rotation is a critical parameter that defines the conformational dynamics.

Computational and dynamic NMR studies on various carbamates have established typical rotational barriers. For a standard N-alkylcarbamate, the barrier is around 16 kcal/mol. nd.edunih.gov The introduction of an N-phenyl group, which is structurally related to the O-phenyl group in the title compound, lowers this barrier significantly to about 12.3-12.5 kcal/mol. nd.edunih.gov This reduction is due to the electronic influence of the aromatic ring. Further substitution on the aryl ring can continue to lower this barrier; for instance, N-(2-pyrimidyl)carbamates exhibit barriers so low (<9 kcal/mol) that their rotamers cannot be distinguished by NMR at low temperatures. nd.edunih.gov These findings suggest that the rotational barrier in O-Phenyl N-(hydroxymethyl)carbamate is likely in a similar range, influenced by the electronic properties of the phenyl ring.

| Compound Type | Rotational Barrier (kcal/mol) | Method | Source |

|---|---|---|---|

| N-Alkylcarbamate (general) | ~16 | Experimental (NMR) | nd.edunih.gov |

| N-Phenylcarbamate | 12.5 | Experimental (NMR) | nih.gov |

| N-Phenylcarbamate analogue (Compound 9) | 12.3 | Experimental (NMR) | nd.edu |

| N-(2-Pyridyl)carbamate analogue (Compound 8) | 10.2 | Experimental (NMR) | nd.edu |

| N-(2-Pyrimidyl)carbamate | <9 | Experimental (NMR) | nd.edunih.gov |

| p-Methyl phenyl carbamate (PMPC) | 14-16 | Computational (HF, B3LYP, MP2) | researchgate.net |

Reaction Mechanism Elucidation Using Quantum Chemical Methods

Quantum chemical calculations are powerful tools for mapping the reaction pathways of carbamate formation and degradation, providing detailed insights into the structures of transient species and the energy landscapes of these transformations.

Characterization of Intermediates and Transition States in Carbamate Synthesis and Breakdown

The synthesis of phenyl carbamates often involves the reaction of a phenol (B47542) with an isocyanate or the reaction of an amine with a phenyl chloroformate. nih.govresearchgate.net The breakdown or cleavage of carbamates can proceed through different mechanisms depending on the conditions. For instance, the basic hydrolysis of phenyl carbamates derived from primary amines is proposed to occur via an E1cb-type mechanism, which involves the formation of an isocyanate intermediate. nih.gov This intermediate can then be trapped by a nucleophile, such as an amine to form a urea (B33335), or hydrolyzed by water. nih.gov

Quantum chemical studies, such as Density Functional Theory (DFT) calculations, allow for the precise characterization of the geometries and vibrational frequencies of these intermediates and the transition states that connect them. researchgate.netmdpi.com For example, in studies of reaction mechanisms, computational methods are used to confirm that proposed intermediates correspond to stable energy minima by ensuring all calculated vibrational frequencies are positive. researchgate.net Similarly, a transition state is identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energetics of Catalyzed and Uncatalyzed Pathways for Carbamate Transformations

Computational chemistry provides critical data on the energy changes throughout a reaction. DFT calculations have been used to demonstrate that direct, uncatalyzed reactions for carbamate synthesis can have high activation barriers, making them inefficient without a catalyst. researchgate.net

Advanced Spectroscopic Characterization (Theoretical Aspects for Structural Elucidation)

Theoretical calculations of spectroscopic properties are indispensable for interpreting experimental data and confirming molecular structures. DFT is a widely used method for predicting vibrational (FT-IR, Raman) and NMR spectra. nih.gov

By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental results. nih.govmdpi.com This comparison aids in the assignment of specific vibrational modes to the observed peaks. nih.govmdpi.com For carbamates, characteristic peaks include the C=O stretching vibration (typically around 1700-1740 cm⁻¹), N-H stretching and bending, and C-N stretching vibrations. mdpi.comrsc.org DFT calculations have shown a very good match with experimental spectra for various carbamate pesticides, providing a theoretical basis for their identification. nih.gov

Strategic Applications of O Phenyl N Hydroxymethyl Carbamate in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

O-Phenyl N-(hydroxymethyl)carbamate and related structures serve as important synthetic intermediates. rsc.orgsigmaaldrich.comenamine.net These compounds are considered valuable building blocks in the construction of more complex molecular architectures. pharmacy180.comrroij.com Their utility stems from the presence of multiple reactive sites that can be selectively manipulated under different reaction conditions. For instance, the carbamate (B1207046) functionality can be involved in various coupling and transformation reactions. wikipedia.org

The phenoxy group, in particular, can act as a leaving group, facilitating the formation of new bonds at the carbonyl carbon. acs.orgmasterorganicchemistry.com This reactivity has been harnessed in the synthesis of a variety of organic compounds. The "building block" concept in chemistry refers to smaller molecules that can be assembled into larger, more complex structures, and O-phenyl carbamates fit this description well. pharmacy180.comrroij.com The strategic incorporation of these carbamate-containing fragments allows for the efficient construction of intricate molecular frameworks found in natural products and medicinally important compounds.

Utility as Amine Protecting Groups and Orthogonal Deprotection Strategies

Carbamates are widely recognized as effective protecting groups for amines, and the O-phenyl carbamate (Phoc) group is no exception. masterorganicchemistry.comnih.gov It provides a means to temporarily mask the nucleophilicity and basicity of an amine functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. youtube.com The stability of the Phoc group under certain conditions, coupled with its selective removal under others, makes it a useful tool in multistep synthesis. acs.org

One of the key advantages of using O-phenyl carbamates as protecting groups is the potential for orthogonal deprotection. researchgate.netresearchgate.net This strategy allows for the selective removal of one protecting group in the presence of others that are sensitive to different cleavage conditions. This is particularly crucial in the synthesis of complex molecules with multiple functional groups, such as peptides and other natural products. masterorganicchemistry.com

A notable method for the deprotection of O-phenyl carbamates involves the use of fluoride (B91410) ions, typically from a source like tetrabutylammonium (B224687) fluoride (TBAF). nih.govfiveable.me This method offers a mild and selective way to cleave the carbamate and regenerate the free amine. organic-chemistry.org The mechanism of fluoride-mediated deprotection is believed to proceed through an elimination pathway, particularly for carbamates derived from primary amines. acs.orgyoutube.com The fluoride ion acts as a base, abstracting a proton from the nitrogen atom, which initiates the elimination of the phenoxy group and carbon dioxide to release the amine. acs.org

The effectiveness of TBAF in promoting this deprotection can be influenced by the solvent used. For example, in some cases, the use of THF as a solvent can lead to a mixture of the desired amine and a symmetrical urea (B33335) byproduct, while more polar solvents like acetonitrile (B52724) may favor the formation of the urea. acs.org

Table 1: Effect of Solvent on Phoc Deprotection Mediated by TBAF acs.org

| Solvent | Amine:Urea Ratio | Reaction Time |

| THF | ~33:67 | - |

| Chloroform | Exclusive Urea | 72 h |

| Acetonitrile | Exclusive Urea | - |

| DMSO | Urea and Undetermined Products | - |

This table is based on data for a specific phenyl carbamate and may not be representative of all substrates.

Besides fluoride-mediated methods, other conditions can be employed for the cleavage of O-phenyl carbamates. Traditional methods often involve strong basic hydrolysis. nih.gov However, these harsh conditions may not be compatible with sensitive functional groups present in the molecule. acs.org

Alternative, milder methods have been developed. For instance, a combination of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetra-n-butylammonium nitrite (B80452) (Bu₄NNO₂) in pyridine (B92270) has been reported for the selective deprotection of N-phenylcarbamoyl groups to yield the corresponding alcohols without affecting other protecting groups. organic-chemistry.orgacs.org While this specific method targets O-carbamates on alcohols, it highlights the ongoing research into developing mild and selective cleavage protocols for carbamate protecting groups in various contexts. Reductive cleavage using reagents like the Schwartz reagent has also been shown to be effective for aryl O-carbamates, converting them to phenols. organic-chemistry.org

Precursors for Nitrogen-Containing Heterocycles (e.g., Oxazolidinones)

O-Phenyl carbamates have found significant utility as precursors in the synthesis of nitrogen-containing heterocyclic compounds, most notably oxazolidinones. acs.org Oxazolidinones are a class of five-membered rings containing both nitrogen and oxygen, and they are important scaffolds in medicinal chemistry. nih.gov

The synthesis of oxazolidinones from O-phenyl carbamates often involves an intramolecular cyclization reaction. For example, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates have been synthesized and used to study their intramolecular cyclization to 3-methyl-4H-1,3-benzoxazin-2(3H)-ones. researchgate.net This demonstrates the principle of using the carbamate as a linchpin to bring reactive functionalities into proximity, facilitating the formation of the heterocyclic ring. The phenoxy group serves as a good leaving group in these cyclization reactions, which are often promoted by a base. acs.org

Application in Peptide Chemistry as Amide Bond Surrogates

While the phenoxycarbonyl (Phoc) group has been explored as a protecting group in peptide synthesis, its application can sometimes be limited by intramolecular cyclization reactions. acs.org However, the carbamate linkage itself has been considered as a potential surrogate for the amide bond in peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones to improve properties such as stability and bioavailability.

The carbamate bond shares some structural similarities with the amide bond, but it can exhibit different conformational preferences and resistance to enzymatic degradation. chemrxiv.org Although not as common as other amide bond isosteres, the incorporation of carbamate linkages into peptide chains represents an area of interest in the design of novel bioactive molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Phenyl (hydroxymethyl)carbamate derivatives, and how are they characterized?

- Methodology :

- Synthesis : Phenyl (hydroxymethyl)carbamate derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, substituting hydroxy groups on phenolic precursors with carbamate moieties using reagents like phenyl chloroformate. In one protocol, 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacts with substituted phenyl groups to yield derivatives with varying substituents (e.g., nitro, chloro, methoxy) .

- Characterization : Use NMR (¹H and ¹³C) to confirm hydrogen and carbon environments, HRMS for molecular ion verification, and X-ray crystallography for solid-state structural elucidation (e.g., dihedral angles between aromatic rings) .

Q. How can researchers troubleshoot low yields in carbamate synthesis?

- Methodology :

- Optimize reaction conditions (e.g., solvent polarity, base strength). For instance, NaOAc in MeOH improves yields in rhodium-catalyzed alkenylation reactions .

- Monitor reaction progress via TLC or HPLC. If side products dominate, consider protecting groups to prevent undesired substitutions .

Advanced Research Questions

Q. How can enantioselectivity be optimized in rhodium-catalyzed reactions involving Phenyl (hydroxymethyl)carbamate?

- Methodology :

- Catalyst Design : Use chiral Rh catalysts (e.g., (R)-Rh1cat. at 4 mol%) to induce asymmetry. Enantiomeric ratios (e.r.) up to 88:12 have been achieved .

- Substrate Tuning : Modify the carbamate’s N-alkoxy groups (e.g., methoxy vs. t-butyl) to influence steric and electronic effects. For example, O-Phenyl-N-methoxy carbamate showed superior enantioselectivity compared to bulkier analogs .

- Analytical Validation : Confirm e.r. via chiral HPLC with a stationary phase like cellulose tris(3,5-dimethylphenylcarbamate) .

Q. What strategies resolve contradictions in reaction outcomes when carbamates act as directing groups?

- Methodology :

- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C or ²H) to track carbamate decomposition pathways. For example, phenyl carbamate may decompose to isocyanates under thermal stress, altering reaction pathways .

- Computational Modeling : Employ DFT calculations to compare energy barriers for competing pathways (e.g., demetalation vs. alkylation). This helps identify dominant mechanisms under specific conditions .

Q. How does the choice of solvent impact carbamate stability in metal-catalyzed reactions?

- Methodology :

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. Methanol enhances stability in Rh-catalyzed reactions by minimizing carbamate hydrolysis .

- Accelerated Stability Testing : Expose carbamates to varying solvents at elevated temperatures (40–60°C) and monitor degradation via LC-MS.

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.